molecular formula C28H29N5O3 B2888176 N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351844-75-1

N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No.: B2888176
CAS No.: 1351844-75-1
M. Wt: 483.572
InChI Key: ZIRWJWLEMIGMEX-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a pyridine-oxadiazole scaffold and a 4-methoxyphenylmethyl carboxamide group. The oxadiazole ring (1,2,4-oxadiazole) is a critical pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19-5-9-21(10-6-19)25-31-28(36-32-25)24-4-3-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-20-7-11-23(35-2)12-8-20/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWJWLEMIGMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoxaline core, followed by the introduction of the cyclohexylsulfonyl group and the chlorobenzamide moiety. Common synthetic routes include:

    Cyclization Reactions: Formation of the quinoxaline core through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the cyclohexylsulfonyl group using sulfonyl chlorides under basic conditions.

    Amidation: Coupling of the chlorobenzamide group to the quinoxaline core using amide bond formation techniques.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline core is known to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The cyclohexylsulfonyl group and chlorobenzamide moiety further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Oxadiazole Derivatives Comparison

Compound Oxadiazole Substituent Key Functional Groups Reported IC₅₀/Activity
Target Compound 3-(4-Methylphenyl) Piperidine-4-carboxamide Not available
BI 665915 3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl} Pyrazole-acetamide FLAP IC₅₀ < 10 nM
5-(4-Chloro-2-Phenoxyphenyl)... 5-(4-Chloro-2-Phenoxyphenyl) 4-Methylpyridin-2-yl carboxamide Synthetic intermediate

Piperidine/Piperazine Carboxamides

Piperidine derivatives such as N-(4-Methylpyridin-2-yl)-4-(3-(Trifluoromethyl)Phenyl)Piperazine-1-Carboximidamide () and HTL22562 () share structural motifs with the target compound:

  • Substituent Diversity : The trifluoromethyl group in enhances electronegativity and metabolic stability, whereas the target’s 4-methoxyphenyl group may improve solubility due to its polar methoxy group.
  • Design Strategies: HTL22562, a CGRP antagonist, was optimized using structure-based drug design (SBDD), achieving high potency (sub-nM Ki) .

Table 2: Piperidine/Piperazine Analogues

Compound Core Structure Key Substituents Biological Target
Target Compound Piperidine-4-carboxamide 4-Methoxyphenylmethyl, oxadiazole Not reported
HTL22562 Piperidine-spiro-oxazine Pyridinyl, sulfonamide CGRP receptor (Ki < 1 nM)
ML267 Piperazine-carbothioamide 3-Chloro-5-(trifluoromethyl)pyridine Bacterial PPTase inhibitor

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methoxyphenyl group may reduce logP compared to halogenated analogues (e.g., 4-chlorophenyl in ), favoring aqueous solubility.
  • Synthetic Complexity : Multi-step syntheses are common (e.g., uses DMF/NaIO₄ for cyclization), but the target compound’s yield and purity data are unavailable.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of 396.46 g/mol. The presence of the 1,2,4-oxadiazole ring is particularly significant as it is known for its bioisosteric properties.

PropertyValue
Molecular Weight396.46 g/mol
Molecular FormulaC23H24N4O3
LogP3.0986
Polar Surface Area67.314 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds have shown promising results against various cancer cell lines:

  • Mechanism of Action : The mechanism often involves the inhibition of critical enzymes and pathways associated with cancer cell proliferation and survival. For example, some derivatives have demonstrated inhibitory effects on histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Case Studies : In a study by Arafa et al., several derivatives were synthesized and screened for anticancer activity against multiple cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer). One compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating significant potency compared to standard treatments .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial and fungal strains:

  • Inhibition Studies : Research has shown that derivatives containing the oxadiazole ring exhibit strong antibacterial and antifungal activities. For instance, compounds were tested against Mycobacterium bovis BCG and demonstrated effective inhibition in both active and dormant states .

Anti-inflammatory and Analgesic Effects

Studies have indicated that oxadiazole derivatives may possess anti-inflammatory properties:

  • Inflammatory Pathways : Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests potential applications in managing inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study ReferenceActivity TypeTested Cell Lines/OrganismsIC50/Effectiveness
Arafa et al. AnticancerHEPG2, MCF70.67 µM (PC-3)
Dhumal et al. AntimicrobialMycobacterium bovis BCGEffective inhibition
PMC Article Anti-inflammatoryCOX enzyme inhibitionSignificant reduction

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